Lipophilicity Advantage: XLogP3 Comparison with Des-Methyl Analog
4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits a computed XLogP3 value of 2.1 [1]. In contrast, the closest structural analog lacking the 4-methyl group, 3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1134-49-2), has an XLogP3 of 1.7 [2]. This 0.4 log unit increase corresponds to a ~2.5-fold higher octanol-water partition coefficient, indicating enhanced membrane permeability and potentially improved oral bioavailability for derivative compounds.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 3-phenyl-1H-pyrazole-5-carboxylic acid: XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed via XLogP3 algorithm (PubChem, Kuujia database) |
Why This Matters
Higher lipophilicity directly impacts compound permeability and metabolic stability in drug discovery programs, making the 4-methyl derivative a more attractive scaffold for oral bioavailability optimization.
- [1] PubChem. 4-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CID 3156991). XLogP3 computed property. View Source
- [2] GLASS Ligand Database. 3-phenyl-1H-pyrazole-5-carboxylic acid ligand entry. XLogP computed property. View Source
